molecular formula C13H19ClINO B1397710 4-Iodobenzyl 4-piperidinylmethyl ether hydrochloride CAS No. 1220020-08-5

4-Iodobenzyl 4-piperidinylmethyl ether hydrochloride

Cat. No.: B1397710
CAS No.: 1220020-08-5
M. Wt: 367.65 g/mol
InChI Key: GRMCVEQDGHZPAI-UHFFFAOYSA-N
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Description

4-Iodobenzyl 4-piperidinylmethyl ether hydrochloride is a chemical compound with the molecular formula C13H19ClINO. It is a derivative of benzyl ether and piperidine, featuring an iodine atom on the benzyl ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodobenzyl 4-piperidinylmethyl ether hydrochloride typically involves the reaction of 4-iodobenzyl chloride with 4-piperidinylmethyl ether in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Iodobenzyl 4-piperidinylmethyl ether hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The iodine atom on the benzyl ring can be oxidized to form iodoarenes.

  • Reduction: The compound can be reduced to remove the iodine atom, resulting in the formation of benzyl piperidine derivatives.

  • Substitution: The iodine atom can be substituted with other functional groups, such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles and bases are employed to facilitate substitution reactions.

Major Products Formed:

  • Iodoarenes: Resulting from oxidation reactions.

  • Benzyl piperidine derivatives: Resulting from reduction reactions.

  • Substituted derivatives: Resulting from substitution reactions.

Scientific Research Applications

4-Iodobenzyl 4-piperidinylmethyl ether hydrochloride is used in various scientific research fields, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Iodobenzyl 4-piperidinylmethyl ether hydrochloride exerts its effects depends on its specific application. In drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would vary based on the biological system and the specific target.

Comparison with Similar Compounds

4-Iodobenzyl 4-piperidinylmethyl ether hydrochloride is similar to other benzyl ether derivatives and piperidine compounds. its unique feature is the presence of the iodine atom, which imparts distinct chemical and biological properties. Some similar compounds include:

  • Benzyl piperidine: Lacks the iodine atom.

  • 4-Iodoanisole: Similar structure but with a methoxy group instead of the piperidine ring.

  • 4-Piperidinylmethyl ether: Lacks the iodine atom and the benzyl group.

Properties

IUPAC Name

4-[(4-iodophenyl)methoxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO.ClH/c14-13-3-1-11(2-4-13)9-16-10-12-5-7-15-8-6-12;/h1-4,12,15H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMCVEQDGHZPAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COCC2=CC=C(C=C2)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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